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molecular formula C10H7Cl2N B8529155 1,6-Dichloro-2-aminonaphthalene

1,6-Dichloro-2-aminonaphthalene

Cat. No. B8529155
M. Wt: 212.07 g/mol
InChI Key: YXQZBYPRXDRACV-UHFFFAOYSA-N
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Patent
US07202364B2

Procedure details

A mixture of N-(1,6-dichloro-2-naphthyl)carbamic acid ethyl ester (750 mg, 2.64 mmol) and KOH (1.78 mg, 31.7 mmol) in ethanol (20 mL) is heated to reflux temperature under a N2 atmosphere for 12 hours. After cooling to room temperature, water (10 mL) is added. The resulting precipitation is removed by filtration to give 1,6-dichloro-2-aminonaphthalene as a solid.
Name
N-(1,6-dichloro-2-naphthyl)carbamic acid ethyl ester
Quantity
750 mg
Type
reactant
Reaction Step One
Name
Quantity
1.78 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:5][C:6]1[CH:15]=[CH:14][C:13]2[C:8](=[CH:9][CH:10]=[C:11]([Cl:16])[CH:12]=2)[C:7]=1[Cl:17])C.[OH-].[K+].O>C(O)C>[Cl:17][C:7]1[C:8]2[C:13](=[CH:12][C:11]([Cl:16])=[CH:10][CH:9]=2)[CH:14]=[CH:15][C:6]=1[NH2:5] |f:1.2|

Inputs

Step One
Name
N-(1,6-dichloro-2-naphthyl)carbamic acid ethyl ester
Quantity
750 mg
Type
reactant
Smiles
C(C)OC(NC1=C(C2=CC=C(C=C2C=C1)Cl)Cl)=O
Name
Quantity
1.78 mg
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux temperature under a N2 atmosphere for 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
The resulting precipitation
CUSTOM
Type
CUSTOM
Details
is removed by filtration

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC2=CC(=CC=C12)Cl)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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